molecular formula C17H23F2NO3 B8371201 Tert-butyl 4-(3,4-difluorobenzyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3,4-difluorobenzyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B8371201
M. Wt: 327.4 g/mol
InChI Key: OWRXPEBJHGHFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3,4-difluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23F2NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23F2NO3

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 4-[(3,4-difluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H23F2NO3/c1-16(2,3)23-15(21)20-8-6-17(22,7-9-20)11-12-4-5-13(18)14(19)10-12/h4-5,10,22H,6-9,11H2,1-3H3

InChI Key

OWRXPEBJHGHFPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of magnesium (1.2 g) and 1,2-dibromoethane (0.11 mL) in diethyl ether (30 mL) was added a solution of 3,4-difluorobenzyl bromide (10 g) in diethyl ether (10 mL) at room temperature under a nitrogen atmosphere, and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was diluted with THF (30 mL), and cooled to −78° C. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (5.0 g) in THF (10 mL) was added thereto, and the mixture was allowed to warm to room temperature, and was stirred overnight. To the reaction mixture was added a small amount of 1N hydrochloric acid at 0° C. to quench the reaction. Saturated aqueous potassium sodium tartrate solution was added thereto, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane), and recrystallized from ethyl acetate/hexane to give the title compound (4.9 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

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